Epimedin B

Beschreibung

Epimedin B has been reported in Epimedium brevicornu, Epimedium truncatum, and other organisms with data available.

structure given in first source; from Epimedium sp.

Eigenschaften

IUPAC Name |

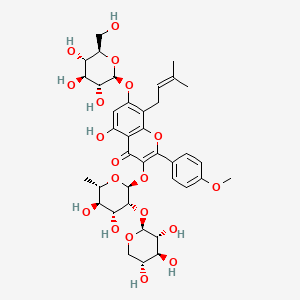

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-37-31(49)28(46)26(44)22(12-39)54-37)11-19(40)23-27(45)34(32(55-33(18)23)16-6-8-17(50-4)9-7-16)56-38-35(29(47)24(42)15(3)52-38)57-36-30(48)25(43)20(41)13-51-36/h5-9,11,15,20,22,24-26,28-31,35-44,46-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25-,26+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZZCFAOOWZSRX-LRHLXKJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149341 |

Source

|

| Record name | Epimedin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

808.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110623-73-9 |

Source

|

| Record name | Epimedin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110623-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epimedin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110623739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epimedin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Epimedin B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedin B, a vital flavonoid glycoside, is a prominent bioactive constituent of the Epimedium genus of herbaceous flowering plants, which are colloquially known as Horny Goat Weed or Yin Yang Huo in Traditional Chinese Medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of Epimedin B, with a focus on its underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Discovery and Characterization

Epimedin B is one of several key flavonoids found in various Epimedium species, including Epimedium brevicornu, Epimedium truncatum, and others.[1] Its chemical structure consists of a flavonol backbone, specifically a derivative of kaempferol, with multiple sugar moieties attached. The full chemical name for Epimedin B is 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[1]

Molecular Formula: C₃₈H₄₈O₁₉[1] Molecular Weight: 808.8 g/mol [1]

Quantitative Analysis

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a widely used method for the quantitative determination of Epimedin B in plant extracts.[2][3] The concentration of Epimedin B can vary significantly depending on the Epimedium species, geographical origin, and harvesting time.

| Parameter | Value | Reference |

| Highest Reported Concentration | 0.11% in Epimedium species from Uzungol, Trabzon-Turkey | [2] |

| HPLC Calibration Range | 5 to 150 µg/mL | [3] |

| Limit of Detection (LOD) | 0.10 µg/mL | [3] |

| Limit of Quantification (LOQ) | 0.358 µg/mL | [3] |

Experimental Protocols

Extraction of Total Flavonoids from Epimedium

A common method for the extraction of total flavonoids, including Epimedin B, from the aerial parts of Epimedium involves sonication with an ethanol-water mixture.

Protocol:

-

Weigh 0.2 g of powdered, lyophilized Epimedium leaves.

-

Add 8 ml of 70% aqueous ethanol.

-

Perform sonication for 30 minutes, repeating the process three times.

-

Centrifuge the resulting solution at 13,500 g for 5 minutes.

-

Filter the supernatant through a 0.22 μm nylon microporous filter membrane.

-

Collect the filtrate for subsequent analysis and purification.[4]

Isolation and Purification of Epimedin B

High-Performance Liquid Chromatography (HPLC) is a standard technique for the isolation and purification of Epimedin B from crude extracts.

HPLC Parameters:

-

Mobile Phase: A gradient system of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[2][3]

-

Detection: Diode-Array Detector (DAD) at 274 nm.[4]

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for the sensitive determination of Epimedin B in biological samples.

LC-MS/MS Parameters:

-

Ionization Mode: Negative ion detection.

-

Multiple Reaction Monitoring (MRM) Transition: m/z 867.6 → 645.5.

-

Ion Spray Voltage: -4500 V.

-

Source Temperature: 350°C.[5]

Mass Spectrometry Fragmentation

The fragmentation pattern of Epimedin B in MS/MS analysis provides structural information. The proposed fragmentation pathway involves the sequential loss of sugar moieties. The transition from a precursor ion of m/z 809 to product ions is a key characteristic.[4]

Signaling Pathways Modulated by Epimedin B

Epimedin B has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, proliferation, and survival. Epimedin B has been found to ameliorate osteoporosis in male mice by regulating this pathway.

References

- 1. Epimedin B | C38H48O19 | CID 5748393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Metabolite profiles of epimedin B in rats by ultraperformance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Epimedin B in Rat Plasma and Tissue by LC-MS/MS: Application in Pharmacokinetic and Tissue Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Epimedin B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedin B, a vital flavonoid glycoside predominantly isolated from the medicinal herb Epimedium, has garnered significant attention within the scientific community. Renowned for its diverse pharmacological effects, this document serves as a comprehensive technical guide, elucidating its chemical architecture, physicochemical characteristics, and multifaceted biological activities. Detailed experimental methodologies and an exploration of its influence on key cellular signaling pathways are presented to facilitate further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

Epimedin B is a complex flavonoid glycoside. Its structure is characterized by a flavonol backbone, specifically a derivative of kaempferol, substituted with a prenyl group and adorned with multiple sugar moieties. This intricate molecular arrangement is pivotal to its biological efficacy.

Table 1: Chemical and Physicochemical Properties of Epimedin B

| Property | Value | Reference(s) |

| IUPAC Name | 3-[[6-deoxy-2-O-(β-D-xylopyranosyl)-α-L-mannopyranosyl]oxy]-7-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | [1][2] |

| CAS Number | 110623-73-9 | [1][2] |

| Molecular Formula | C₃₈H₄₈O₁₉ | [1][2] |

| Molecular Weight | 808.78 g/mol | [1][2] |

| Appearance | Yellow crystalline powder/solid | [1] |

| Melting Point | 162-164 °C | |

| Solubility | Soluble in DMSO, DMF, methanol, ethanol. | [1][2] |

| UV max (in Methanol) | 270, 320 nm | |

| SMILES | CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O | [1] |

| InChI | InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-37-31(49)28(46)26(44)22(12-39)54-37)11-19(40)23-27(45)34(32(55-33(18)23)16-6-8-17(50-4)9-7-16)56-38-35(29(47)24(42)15(3)52-38)57-36-30(48)25(43)20(41)13-51-36/h5-9,11,15,20,22,24-26,28-31,35-44,46-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25-,26+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1 | [1] |

Table 2: Spectroscopic Data for Epimedin B

| Type of Spectrum | Key Peaks/Signals |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| Mass Spectrometry | m/z 809.28552 [M+H]⁺ |

Biological Activities and Quantitative Data

Epimedin B exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic development. Its effects span anti-osteoporotic, antioxidant, anti-inflammatory, and immunomodulatory functions.

Table 3: Quantitative Biological Activity of Epimedin B

| Biological Activity | Assay | Cell Line/Model | Result (IC₅₀/ED₅₀/Other) | Reference(s) |

| Anti-osteoporotic | Osteoblast Proliferation (MTT Assay) | UMR-106 osteoblasts | 24.9% increase at 10 µM; 36.3% increase at 100 µM | |

| Anti-osteoporotic | Prednisolone-induced osteoporosis | Zebrafish | Prevention of osteoporosis at 1 µM | |

| Antioxidant | DPPH Radical Scavenging | Cell-free | IC₅₀ = 107.9 µM | |

| Anti-inflammatory | TPA-induced ear edema | Mice | ED₅₀ = 114 nmol/ear | |

| Melanogenesis | Tyrosinase Activity | B16F10 melanoma cells | Concentration-dependent increase in activity | [3] |

| Immunomodulatory | NLRP3 Inflammasome Activation | Bone marrow-derived macrophages (BMDMs) | Potentiation of nigericin- and ATP-induced activation | [1] |

Signaling Pathway Modulation

Epimedin B exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these interactions is key to elucidating its mechanism of action.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Evidence suggests that Epimedin B can modulate this pathway, contributing to its pro-osteogenic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epimedin B exhibits pigmentation by increasing tyrosinase family proteins expression, activity, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Epimedin B: A Deep Dive into its Mechanism of Action in Osteoporosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoporosis, a progressive systemic skeletal disease, is characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fragility fractures. Current therapeutic strategies, while effective, are often associated with side effects, necessitating the exploration of novel therapeutic agents. Epimedin B, a major flavonoid component isolated from the traditional Chinese medicinal herb Herba Epimedii, has emerged as a promising candidate for the treatment of osteoporosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of Epimedin B on osteoporosis. It delves into the core signaling pathways modulated by Epimedin B, including the PI3K-Akt, MAPK, and OPG/RANKL pathways, and presents quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and drug development in this area.

Introduction

Bone remodeling is a dynamic and lifelong process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In osteoporosis, this balance is disrupted, leading to a net loss of bone mass. Epimedin B has been shown to be effective in preventing osteoporosis in various preclinical models.[1] Its therapeutic potential lies in its ability to modulate key signaling pathways that govern the differentiation and activity of both osteoblasts and osteoclasts. This guide will explore these mechanisms in detail, providing a technical foundation for researchers and drug development professionals.

Core Signaling Pathways Modulated by Epimedin B

Epimedin B exerts its anti-osteoporotic effects through the modulation of several key intracellular signaling cascades. These pathways are central to the regulation of bone cell function and represent key targets for therapeutic intervention.

PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and differentiation. In the context of bone metabolism, activation of the PI3K/Akt pathway in osteoblasts promotes their differentiation and mineralization.[2][3] RNA sequencing-based analysis has revealed that the PI3K-Akt signaling pathway is one of the key pathways regulated by Epimedin B in the treatment of osteoporosis in mice.[1]

Diagram of the PI3K-Akt Signaling Pathway in Osteoblasts

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) subfamilies, plays a complex role in osteoblast differentiation.[4] Studies have shown that Epimedin B's therapeutic effect on osteoporosis involves the regulation of the MAPK signaling pathway.[1]

Diagram of the MAPK Signaling Pathway in Bone Formation

OPG/RANKL Signaling Pathway

The balance between osteoprotegerin (OPG) and receptor activator of nuclear factor-κB ligand (RANKL) is a critical determinant of bone resorption. OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on osteoclast precursors and thereby inhibiting osteoclast differentiation and activation. An increased OPG/RANKL ratio favors bone formation. Epimedin B has been shown to regulate the OPG/RANKL axis in diabetic osteoporosis rat models, suggesting its role in inhibiting bone resorption.[5]

Diagram of the OPG/RANKL Signaling Pathway

PPAR Signaling Pathway

The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, particularly PPARγ, has been implicated in the regulation of bone metabolism. PPARγ is known to promote adipogenesis at the expense of osteogenesis from mesenchymal stem cells.[6] RNA sequencing analysis has suggested that Epimedin B's mechanism in treating osteoporosis involves the PPAR signaling pathway.[1]

Quantitative Data from Preclinical Studies

The anti-osteoporotic effects of Epimedin B have been quantified in several preclinical studies. The following tables summarize the key findings.

Table 1: In Vivo Effects of Epimedin B on Bone Parameters in Osteoporosis Models

| Parameter | Animal Model | Treatment Group | Dosage | Duration | % Change vs. Model Group | Reference |

| Bone Mineral Density (BMD) | Ovariectomized (OVX) Rat | Epimedin B | 10 mg/kg/day | 8 weeks | Data not specified | [1] |

| Bone Mineral Density (BMD) | Ovariectomized (OVX) Rat | Epimedin B | 20 mg/kg/day | 8 weeks | Data not specified | [1] |

| Trabecular Bone Volume (BV/TV) | Ovariectomized (OVX) Rat | Epimedin B | 10 mg/kg/day | 8 weeks | Data not specified | [1] |

| Trabecular Bone Volume (BV/TV) | Ovariectomized (OVX) Rat | Epimedin B | 20 mg/kg/day | 8 weeks | Data not specified | [1] |

| Connectivity Density (Conn.D) | Ovariectomized (OVX) Rat | Epimedin B | 10 and 20 mg/kg/day | 8 weeks | Significantly Increased | [1] |

| Structure Model Index (SMI) | Ovariectomized (OVX) Rat | Epimedin B | 10 and 20 mg/kg/day | 8 weeks | Significantly Decreased | [1] |

| N-terminal propeptide of type I procollagen (B1174764) (P1NP) | Ovariectomized (OVX) Rat | Epimedin B | 10 and 20 mg/kg/day | 8 weeks | Significantly Increased | [1] |

| C-telopeptide of type I collagen (CTX-1) | Ovariectomized (OVX) Rat | Epimedin B | 10 and 20 mg/kg/day | 8 weeks | Significantly Decreased | [1] |

| OPG mRNA | Diabetic Osteoporosis Rat | Epimedin B | 10 and 20 mg/kg | 8 weeks | Increased | |

| RANKL mRNA | Diabetic Osteoporosis Rat | Epimedin B | 10 and 20 mg/kg | 8 weeks | Decreased | |

| OPG Protein | Diabetic Osteoporosis Rat | Epimedin B | 10 and 20 mg/kg | 8 weeks | Increased | |

| RANKL Protein | Diabetic Osteoporosis Rat | Epimedin B | 10 and 20 mg/kg | 8 weeks | Decreased |

Note: Specific quantitative percentage changes for some parameters were not available in the cited literature.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the effects of Epimedin B.

In Vitro Osteogenic Differentiation and Mineralization Assays

Experimental Workflow for In Vitro Osteogenesis Assays

4.1.1. Alkaline Phosphatase (ALP) Activity Assay

-

Cell Culture: Seed MC3T3-E1 pre-osteoblastic cells in 24-well plates at a density of 5 x 10⁴ cells/well and culture in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

-

Treatment: Treat cells with varying concentrations of Epimedin B (e.g., 0.1, 1, 10 µM) for 7 days, with media changes every 2-3 days.

-

Staining:

-

Wash cells twice with PBS.

-

Fix with 4% paraformaldehyde for 10 minutes.

-

Wash twice with PBS.

-

Incubate with a solution containing 0.1 mg/mL naphthol AS-MX phosphate (B84403) and 0.6 mg/mL Fast Blue BB salt in 0.1 M Tris-HCl (pH 8.5) for 30 minutes at 37°C in the dark.

-

Wash with distilled water and visualize under a microscope.

-

-

Quantification:

-

Lyse cells in 0.1% Triton X-100.

-

Incubate the lysate with p-nitrophenyl phosphate (pNPP) substrate at 37°C.

-

Measure the absorbance at 405 nm.

-

Normalize ALP activity to the total protein content determined by a BCA assay.

-

4.1.2. Alizarin Red S (ARS) Staining for Mineralization

-

Cell Culture and Treatment: Follow the same procedure as for the ALP activity assay, but continue the culture for 21 days.

-

Staining:

-

Wash cells twice with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Wash twice with distilled water.

-

Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

-

Wash five times with distilled water to remove excess stain.

-

Visualize and photograph the mineralized nodules.

-

-

Quantification:

-

Destain the cells with 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate (pH 7.0) for 15 minutes.

-

Measure the absorbance of the extracted stain at 562 nm.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Culture and treat cells as described above. Extract total RNA using a TRIzol-based method or a commercial kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers. A typical reaction setup includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene such as GAPDH.

Table 2: Validated qRT-PCR Primer Sequences for Mouse Osteogenic and Osteoclastic Markers

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| ALP | ATCTTTGGTCTGGCTCCCATG | TTTCCCGTTCACCGTCCAC | [1] |

| RUNX2 | AAATGCCTCCGCTGTTATGAA | GCTCCGGCCCACAAATCT | [1] |

| OSX | AGCGACCACTTGAGCAAACAT | GCGGCTGATTGGCTTCTTCT | [1] |

| OPN | TCTCACCATTCCGATGTCC | GGCACTATCACCTCGGCC | N/A |

| OCN | CCTGAGTCTGACAAAGCCTTCA | GCCGGAGTCTGTTCACTACCTT | [1] |

| RANKL | CACAGCGCTTCTCAGGAGCT | CATCCAACCATGAGCCTTCC | [1] |

| OPG | CTTGGGTCTGTTGCTTGGTGA | GCTCAAGTTGCCCAGGAAAT | [1] |

| TRAP | GCAACATCCCCTGGTATGTG | GCAAACGGTAGTAAGGGCTG | [1] |

| CTSK | GAAGAAGACTCACCAGAAGCAG | TCCAGGTTATGGGCAGAGATT | N/A |

| NFATc1 | CAACGCCCTGACCACCGATAG | GGCTGCCTTCCGTCTCATAGT | N/A |

| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA | N/A |

N/A: Specific reference for this primer pair was not identified in the provided search results, but they represent commonly used sequences.

Western Blot Analysis for Protein Expression and Phosphorylation

-

Protein Extraction: Culture and treat cells as described. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the bands using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

Table 3: Recommended Antibodies for Western Blot Analysis

| Target Protein | Host | Dilution | Supplier (Cat. No.) |

| p-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology (#4060) |

| Akt | Rabbit | 1:1000 | Cell Signaling Technology (#9272) |

| p-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:1000 | Cell Signaling Technology (#4370) |

| ERK1/2 | Rabbit | 1:1000 | Cell Signaling Technology (#4695) |

| p-p38 (Thr180/Tyr182) | Rabbit | 1:1000 | Cell Signaling Technology (#4511) |

| p38 | Rabbit | 1:1000 | Cell Signaling Technology (#9212) |

| RUNX2 | Rabbit | 1:1000 | Abcam (ab23981) |

| OPG | Rabbit | 1:1000 | Abcam (ab73400) |

| RANKL | Rabbit | 1:1000 | Abcam (ab9957) |

| β-actin | Mouse | 1:5000 | Santa Cruz Biotechnology (sc-47778) |

Note: Optimal antibody dilutions should be determined experimentally.

Conclusion

Epimedin B demonstrates significant potential as a therapeutic agent for osteoporosis by promoting bone formation and inhibiting bone resorption. Its mechanism of action is multifactorial, involving the modulation of key signaling pathways such as PI3K-Akt, MAPK, and OPG/RANKL. Further research is warranted to fully elucidate the intricate molecular details of its action, particularly regarding the PPAR pathway and the specific downstream targets of the PI3K-Akt and MAPK pathways. The quantitative data and detailed experimental protocols provided in this guide aim to facilitate these future investigations and accelerate the translation of Epimedin B from a promising natural compound to a clinically effective treatment for osteoporosis.

References

- 1. 2.21. Western blot analysis [bio-protocol.org]

- 2. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Osteoblast-targeted Suppression of PPARγ Increases Osteogenesis through Activation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Internal control genes for quantitative RT-PCR expression analysis in mouse osteoblasts, osteoclasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

Neuroprotective Effects of Epimedin B in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor dysfunction. Current therapeutic strategies primarily focus on symptomatic relief. There is a critical need for novel neuroprotective agents that can slow or halt the progression of the disease. Epimedin B, a flavonoid compound isolated from Herba Epimedii, has emerged as a promising candidate. This technical guide provides an in-depth overview of the neuroprotective effects of Epimedin B in preclinical models of Parkinson's disease, with a focus on its mechanism of action, experimental validation, and the signaling pathways involved. The information presented is primarily based on the findings of Lou et al. (2022) in their study utilizing a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of PD.[1][2]

Core Mechanism of Action: GPER-Mediated Neuroprotection

The neuroprotective effects of Epimedin B in Parkinson's disease models are primarily mediated through the G protein-coupled estrogen receptor (GPER).[1][2] Molecular docking studies have revealed that Epimedin B can directly bind to GPER.[1][2] This interaction initiates downstream signaling cascades that counteract the key pathological processes in PD, namely apoptosis and endoplasmic reticulum (ER) stress.[1][2]

The activation of GPER by Epimedin B leads to the modulation of key regulatory proteins involved in cell survival and stress responses. Specifically, Epimedin B treatment has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[1] Furthermore, it mitigates ER stress by reducing the expression of glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP).[1] The crucial role of GPER in this process is underscored by findings that the neuroprotective effects of Epimedin B are antagonized by a GPER antagonist (G15) and are significantly diminished in GPER knockout mice.[1][2]

Data Presentation: Quantitative Analysis of Neuroprotective Effects

The neuroprotective efficacy of Epimedin B has been quantified through a series of behavioral, neurochemical, and immunohistochemical assessments. The following tables summarize the key quantitative data from the MPTP-induced mouse model of Parkinson's disease.

Table 1: Effects of Epimedin B on Motor Function in MPTP-Treated Mice

| Treatment Group | Rotarod Test (Latency to fall, s) | Pole Test (Time to turn, s) | Pole Test (Time to descend, s) |

| Control | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| MPTP | Significantly reduced | Significantly increased | Significantly increased |

| MPTP + Epimedin B (10 mg/kg) | Significantly ameliorated MPTP-induced deficit | Significantly ameliorated MPTP-induced deficit | Significantly ameliorated MPTP-induced deficit |

| MPTP + Epimedin B (20 mg/kg) | Significantly ameliorated MPTP-induced deficit | Significantly ameliorated MPTP-induced deficit | Significantly ameliorated MPTP-induced deficit |

Data are expressed as means ± SD (n=6). Statistical significance is noted as ^^P < 0.01, ^^^P < 0.001 vs MPTP group.[2] Specific numerical values were not available in the provided search results.

Table 2: Neurochemical and Immunohistochemical Effects of Epimedin B in MPTP-Treated Mice

| Treatment Group | Striatal Dopamine (B1211576) (DA) Levels | Striatal DOPAC Levels | Striatal HVA Levels | TH-positive Neurons in SNpc (% of Control) |

| Control | 100% | 100% | 100% | 100% |

| MPTP | Significantly decreased | Significantly decreased | Significantly decreased | 63.9% (36.1% decrease)[2] |

| MPTP + Epimedin B (10 mg/kg) | Significantly alleviated decrease | Significantly alleviated decrease | Significantly alleviated decrease | Significantly increased survival |

| MPTP + Epimedin B (20 mg/kg) | Significantly alleviated decrease | Significantly alleviated decrease | Significantly alleviated decrease | 91.6%[2] |

| MPTP + Epimedin B + G15 | Neuroprotective effect antagonized | Neuroprotective effect antagonized | Neuroprotective effect antagonized | 68.3%[2] |

TH: Tyrosine Hydroxylase; SNpc: Substantia Nigra pars compacta; DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid. G15 is a GPER antagonist. Data are based on findings from Lou et al. (2022).[1][2] Specific numerical values for DA, DOPAC, and HVA were not available in the provided search results.

Table 3: Effects of Epimedin B on Apoptosis and ER Stress Markers in the SNpc of MPTP-Treated Mice

| Treatment Group | Relative Protein Expression of Bax | Relative Protein Expression of Bcl-2 | Relative Protein Expression of GRP78 | Relative Protein Expression of CHOP |

| Control | Baseline | Baseline | Baseline | Baseline |

| MPTP | Significantly increased | Significantly decreased | Significantly increased | Significantly increased |

| MPTP + Epimedin B | Markedly prevented increase | Markedly prevented decrease | Markedly prevented increase | Markedly prevented increase |

| MPTP + Epimedin B + G15 | Protective effect antagonized | Protective effect antagonized | Protective effect antagonized | Protective effect antagonized |

| GPER-/- + MPTP + Epimedin B | Protective effect significantly reduced | Protective effect significantly reduced | Protective effect significantly reduced | Protective effect significantly reduced |

Data are based on Western blot analysis from Lou et al. (2022).[1] Specific quantitative fold changes were not available in the provided search results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Epimedin B's neuroprotective effects.

MPTP-Induced Parkinson's Disease Mouse Model

-

Animals: Male C57BL/6 mice are typically used for MPTP studies.[3]

-

MPTP Administration: A sub-acute regimen is employed, where MPTP is administered via intraperitoneal (i.p.) injection. A common protocol involves administering MPTP hydrochloride at a dose of 30 mg/kg/day for 5 consecutive days to induce significant loss of dopaminergic neurons.[4]

-

Drug Treatment: Epimedin B (e.g., 10 and 20 mg/kg) is administered, often by i.p. injection, for a specified period before and/or during MPTP treatment. To investigate the role of GPER, the GPER antagonist G15 can be co-administered with Epimedin B.

Behavioral Assessments

-

Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

-

Pole Test: This test evaluates bradykinesia. Mice are placed head-up on top of a vertical pole, and the time taken to turn downwards and the time to descend the pole are measured.

High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Analysis

-

Sample Preparation: Striatal tissue is dissected and homogenized in a solution containing an internal standard.

-

Chromatography: The homogenate is centrifuged, and the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.

-

Detection: An electrochemical detector is used to quantify the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

Immunohistochemistry for Tyrosine Hydroxylase (TH)

-

Tissue Processing: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are removed, post-fixed, and cryoprotected in sucrose (B13894) solutions. Coronal sections of the substantia nigra are cut using a cryostat.

-

Staining:

-

Sections are washed and then blocked with a serum-containing solution to prevent non-specific antibody binding.

-

Incubation with a primary antibody against Tyrosine Hydroxylase (TH) (e.g., rabbit anti-TH).

-

Washing and incubation with a biotinylated secondary antibody.

-

Incubation with an avidin-biotin-peroxidase complex.

-

Visualization using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

-

-

Quantification: The number of TH-positive neurons in the SNpc is counted using stereological methods.

Western Blot Analysis

-

Protein Extraction: The substantia nigra is dissected and homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubation with primary antibodies against TH, Bax, Bcl-2, GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH).

-

Washing and incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Mandatory Visualizations

Signaling Pathway of Epimedin B Neuroprotection

Caption: Epimedin B activates GPER, inhibiting apoptosis and ER stress pathways.

Experimental Workflow for In Vivo Studies

Caption: Workflow for evaluating Epimedin B in an MPTP mouse model of PD.

Conclusion and Future Directions

The available evidence strongly suggests that Epimedin B is a potent neuroprotective agent in a preclinical model of Parkinson's disease. Its mechanism of action, centered on the activation of GPER and the subsequent inhibition of apoptosis and endoplasmic reticulum stress, presents a novel therapeutic avenue. The quantitative data from in vivo studies robustly support its efficacy in ameliorating motor deficits and protecting dopaminergic neurons.

For drug development professionals, Epimedin B represents a promising lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Epimedin B to optimize dosing and delivery.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Epimedin B to identify compounds with improved potency and drug-like properties.

-

Chronic Parkinson's Disease Models: Evaluating the efficacy of Epimedin B in long-term, progressive models of PD that more closely mimic the human disease.

-

Safety and Toxicology: Conducting comprehensive safety and toxicology studies to establish a therapeutic window for clinical development.

References

- 1. Epimedin B exerts neuroprotective effect against MPTP-induced mouse model of Parkinson's disease: GPER as a potential target [pubmed.ncbi.nlm.nih.gov]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Role of Epimedin B in PI3K-Akt Signaling: A Technical Guide

An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, growth, and metabolism. Its dysregulation is implicated in a variety of diseases, making it a prime target for therapeutic intervention. Natural flavonoid glycosides, such as those derived from plants of the Epimedium genus, have garnered significant interest for their potential to modulate this pathway. This technical guide focuses on the role of a specific flavonoid, Epimedin B, in the regulation of the PI3K-Akt signaling pathway, while also drawing comparative insights from its more extensively studied analogue, Epimedin A.

Epimedin B and the PI3K-Akt Signaling Pathway: The Current Research Landscape

Direct and comprehensive research elucidating the role of Epimedin B in the regulation of the PI3K-Akt signaling pathway is currently limited. However, emerging evidence suggests an interaction, particularly in the context of melanogenesis. A recent study demonstrated that Epimedin B promotes pigmentation by increasing the expression, activity, and stability of tyrosinase family proteins.[1][2] This effect was shown to be mediated through several pathways, including the activation of phosphorylated Akt (p-Akt) and its downstream effectors, glycogen (B147801) synthase kinase 3β (GSK3β) and β-catenin.[3][4]

In this specific context, Epimedin B was found to increase the expression of tyrosinase and related proteins through a microphthalmia-associated transcription factor (MITF)-mediated mechanism that involves the p-Akt/GSK3β/β-catenin cascade, among others.[3][4] This indicates that Epimedin B can indeed influence Akt phosphorylation, a key activation step in the PI3K-Akt pathway. However, a detailed molecular analysis of its direct interaction with PI3K or other upstream regulators in this pathway has not yet been fully characterized.

A Case Study: The Inhibitory Role of Epimedin A on the PI3K-Akt Pathway

In contrast to Epimedin B, its structural analogue, Epimedin A, has been more definitively shown to regulate the PI3K-Akt pathway, specifically by acting as an inhibitor in the context of osteoclastogenesis. Research has demonstrated that Epimedin A negatively regulates the TRAF6/PI3K/AKT/NF-κB signaling axis, thereby inhibiting the differentiation of osteoclasts, the cells responsible for bone resorption.[5] This inhibitory action suggests potential therapeutic applications for Epimedin A in bone-related disorders like osteoporosis.

The mechanism involves Epimedin A suppressing the expression of TNF Receptor-Associated Factor 6 (TRAF6), a key upstream activator of the PI3K-Akt pathway in RANKL-stimulated osteoclast precursors.[5] The reduction in TRAF6 leads to decreased activation of PI3K and subsequently, reduced phosphorylation of Akt. This attenuates the downstream signaling cascade that ultimately leads to the activation of NF-κB and the expression of genes required for osteoclast differentiation.[5]

Quantitative Data Presentation

Disclaimer: The following quantitative data is illustrative and synthesized from the qualitative descriptions found in published abstracts. The full-text studies containing the primary data were not available for a detailed quantitative extraction. The values are intended to represent the observed trends and dose-dependent effects.

Table 1: Effect of Epimedin A on Osteoclast Differentiation and Key Protein Expression

| Treatment Group | Concentration (µM) | TRAP-Positive Multinucleated Cells (Fold Change vs. RANKL only) | p-Akt / Total Akt Ratio (Relative Densitometry Units) | TRAF6 Expression (Relative Densitometry Units) |

| Control (no RANKL) | 0 | 0.05 | 0.10 | 1.00 |

| RANKL | 0 | 1.00 | 1.00 | 1.00 |

| Epimedin A + RANKL | 1 | 0.75 | 0.80 | 0.85 |

| Epimedin A + RANKL | 5 | 0.40 | 0.45 | 0.50 |

| Epimedin A + RANKL | 10 | 0.15 | 0.20 | 0.25 |

Table 2: Effect of Epimedin A on Osteoclast-Specific Gene Expression

| Treatment Group | Concentration (µM) | NFATc1 mRNA Expression (Fold Change vs. RANKL only) | c-Fos mRNA Expression (Fold Change vs. RANKL only) |

| Control (no RANKL) | 0 | 0.10 | 0.12 |

| RANKL | 0 | 1.00 | 1.00 |

| Epimedin A + RANKL | 1 | 0.82 | 0.85 |

| Epimedin A + RANKL | 5 | 0.51 | 0.55 |

| Epimedin A + RANKL | 10 | 0.25 | 0.28 |

Mandatory Visualization

Experimental Protocols

Disclaimer: The following are detailed, standardized protocols. For specific applications, optimization of incubation times, antibody concentrations, and reagent formulations is highly recommended.

Western Blotting for Phosphorylated Akt (p-Akt)

This protocol details the immunodetection of phosphorylated Akt (e.g., at Ser473 or Thr308) in cell lysates.

Materials:

-

Cell culture reagents

-

Epimedin B or A

-

Lysis Buffer (RIPA or similar) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST

-

Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., RAW264.7 macrophages or B16F10 melanoma cells) in 6-well plates and grow to 70-80% confluency. If assessing activation, serum-starve cells for 4-6 hours to reduce basal p-Akt levels. Treat cells with various concentrations of Epimedin B/A or vehicle control for the desired time.

-

Cell Lysis: Place culture plates on ice and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant containing the soluble protein fraction.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation for SDS-PAGE: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by Ponceau S staining.

-

Blocking: Wash the membrane briefly with TBST and then block with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody against p-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C on a shaker.

-

Washing: The next day, wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Final Washes and Detection: Wash the membrane three times for 10 minutes each with TBST. Prepare and apply ECL substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total Akt and a loading control like β-actin.

Osteoclast Differentiation Assay

This protocol describes the in vitro induction of osteoclasts from RAW264.7 macrophage precursor cells and their identification.

Materials:

-

RAW264.7 cells

-

Alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)

-

Epimedin A

-

48-well plates

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

4% Paraformaldehyde (PFA) in PBS

Methodology:

-

Cell Seeding: Seed RAW264.7 cells into a 48-well plate at a density of 2 x 10⁴ cells per well in complete Alpha-MEM. Allow cells to adhere overnight.

-

Induction of Differentiation: Replace the medium with fresh medium containing M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.

-

Treatment: Concurrently, treat the cells with various concentrations of Epimedin A (e.g., 0, 1, 5, 10 µM) or vehicle control.

-

Culture: Culture the cells for 5-7 days, replacing the medium with fresh medium containing the respective treatments every 2 days.

-

Fixation: After the incubation period, aspirate the medium and wash the cells gently with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

TRAP Staining: Wash the fixed cells three times with deionized water. Stain for TRAP activity using a commercially available kit, following the manufacturer's instructions. This typically involves incubating the cells with a TRAP staining solution at 37°C until a red/purple color develops in the osteoclasts.

-

Quantification: Wash the plate with water and allow it to air dry. Identify osteoclasts as TRAP-positive (red/purple) cells containing three or more nuclei under a light microscope. Count the number of osteoclasts in several representative fields for each well to quantify the extent of differentiation.

Conclusion

The current body of research provides preliminary evidence for the involvement of Epimedin B in the PI3K-Akt signaling pathway, specifically through the activation of p-Akt in the context of melanogenesis. However, a comprehensive understanding of its regulatory role remains to be elucidated. In contrast, the related compound Epimedin A has been clearly identified as an inhibitor of the TRAF6-mediated PI3K-Akt pathway in osteoclasts, highlighting the potential for flavonoids of this class to serve as potent modulators of this critical signaling cascade. Further research is imperative to fully characterize the molecular interactions of Epimedin B with the PI3K-Akt pathway, which will be crucial for determining its potential as a therapeutic agent in various disease contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. Epimedin B exhibits pigmentation by increasing tyrosinase family proteins expression, activity, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Epimedin B exhibits pigmentation by increasing tyrosinase family proteins expression, activity, and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epimedin A inhibits the PI3K/AKT/NF-κB signalling axis and osteoclast differentiation by negatively regulating TRAF6 expression - PMC [pmc.ncbi.nlm.nih.gov]

Epimedin B: A Deep Dive into its Mechanistic Involvement in MAPK and PPAR Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Epimedin B, a key flavonoid glycoside isolated from plants of the Epimedium genus, has garnered significant scientific interest for its therapeutic potential, particularly in the management of osteoporosis.[1][2] Emerging evidence strongly suggests that the pharmacological effects of Epimedin B are, at least in part, mediated through its modulation of the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways.[1] This technical guide provides an in-depth analysis of the current understanding of Epimedin B's interaction with these crucial cellular signaling cascades. We will delve into the quantitative data from key studies, present detailed experimental methodologies, and visualize the complex signaling networks to support further research and drug development efforts in this promising area.

Epimedin B and the MAPK Signaling Pathway

The MAPK signaling pathway is a critical regulator of a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. In the context of bone metabolism, the MAPK pathway, particularly the ERK, JNK, and p38 cascades, plays a pivotal role in osteoclast differentiation and function.[3] Over-activation of this pathway can lead to excessive bone resorption and contribute to the pathogenesis of osteoporosis.

Studies have indicated that Epimedin B exerts an inhibitory effect on osteoclastogenesis, and this is associated with the modulation of the MAPK pathway.[2] While direct binding of Epimedin B to specific MAPK components has not been definitively established, evidence points towards its ability to attenuate the phosphorylation of key MAPK proteins, thereby downregulating the signaling cascade.

Quantitative Data: MAPK Pathway Modulation

The following table summarizes the key quantitative findings from a pivotal study investigating the effect of Epimedin B on gene expression in a mouse model of osteoporosis.

| Experimental Model | Treatment | Key Findings | Reference |

| Ovariectomized (OVX) Mouse Model of Osteoporosis | Epimedin B (10 and 20 mg/kg/day for 8 weeks) | RNA sequencing analysis of bone tissue revealed that the MAPK signaling pathway was one of the most significantly regulated pathways. A total of 107 transcripts were significantly up-regulated and 5 were significantly down-regulated in the Epimedin B treatment group compared to the model group.[1] | [1] |

Epimedin B and the PPAR Signaling Pathway

The Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors. PPARγ, in particular, is a key regulator of adipogenesis, inflammation, and glucose metabolism.[4] Interestingly, there is a reciprocal relationship between adipogenesis and osteogenesis, and activation of PPARγ in mesenchymal stem cells can promote adipocytic differentiation at the expense of osteoblastic differentiation. However, in other contexts, PPARγ activation has been shown to have anti-inflammatory effects that can be beneficial for bone health.[4]

Epimedin B has been identified as a modulator of the PPAR signaling pathway.[1] It is hypothesized that Epimedin B may act as a PPARγ agonist, leading to the transactivation of target genes involved in anti-inflammatory responses. This action could contribute to its protective effects against bone loss, particularly in inflammatory-driven osteoporosis models.

Quantitative Data: PPAR Pathway Modulation

The aforementioned RNA sequencing study also highlighted the significant regulation of the PPAR signaling pathway by Epimedin B.

| Experimental Model | Treatment | Key Findings | Reference |

| Ovariectomized (OVX) Mouse Model of Osteoporosis | Epimedin B (10 and 20 mg/kg/day for 8 weeks) | The PPAR signaling pathway was identified as one of the key pathways regulated by Epimedin B treatment.[1] | [1] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of Epimedin B's effects on MAPK and PPAR signaling.

In Vivo Osteoporosis Mouse Model and RNA Sequencing Analysis

This protocol is based on the methodology described in the study by Wang et al., 2021.[1]

Objective: To evaluate the in vivo efficacy of Epimedin B on osteoporosis and to identify the underlying molecular mechanisms through RNA sequencing.

Animal Model:

-

Female C57BL/6J mice (8 weeks old)

-

Ovariectomy (OVX) is performed to induce an osteoporosis model. A sham operation group serves as the control.

Treatment:

-

Epimedin B is administered orally by gavage at doses of 10 and 20 mg/kg/day for 8 weeks.

-

The model group and sham group receive the vehicle.

Sample Collection and Analysis:

-

At the end of the treatment period, mice are euthanized.

-

Femurs are collected for micro-CT analysis to assess bone microarchitecture (e.g., bone mineral density, trabecular number).

-

Tibias are collected, and the bone marrow is flushed. The bone tissue is then flash-frozen in liquid nitrogen for RNA extraction.

RNA Sequencing:

-

Total RNA is extracted from the bone tissue using a suitable kit (e.g., TRIzol reagent).

-

RNA quality and quantity are assessed using a spectrophotometer and an Agilent 2100 Bioanalyzer.

-

mRNA is enriched using oligo(dT) magnetic beads.

-

cDNA libraries are constructed using a commercial kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina).

-

Sequencing is performed on an Illumina sequencing platform.

-

Bioinformatic analysis is conducted to identify differentially expressed genes and for pathway enrichment analysis (e.g., using DAVID or Metascape).

Western Blot Analysis of MAPK Phosphorylation

Objective: To determine the effect of Epimedin B on the phosphorylation status of key MAPK proteins (ERK, JNK, p38) in osteoclast precursor cells.

Cell Culture:

-

RAW 264.7 macrophage cells are commonly used as osteoclast precursors.

-

Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

Experimental Procedure:

-

Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Epimedin B for 1-2 hours.

-

Stimulate the cells with RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation and activate the MAPK pathway.

-

After a short incubation period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, and total-p38 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

PPARγ Luciferase Reporter Assay

Objective: To assess the ability of Epimedin B to activate the transcriptional activity of PPARγ.

Cell Culture and Transfection:

-

HEK293T or other suitable cell lines are used.

-

Cells are co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

Experimental Procedure:

-

Seed the transfected cells in a 96-well plate.

-

After 24 hours, treat the cells with various concentrations of Epimedin B or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of PPARγ activity relative to the vehicle-treated control.

Visualizing the Molecular Pathways and Workflows

Signaling Pathways

Figure 1: Proposed mechanism of Epimedin B in MAPK and PPAR signaling.

Experimental Workflows

Figure 2: Western blot workflow for MAPK phosphorylation analysis.

Figure 3: Workflow for PPARγ luciferase reporter assay.

Conclusion and Future Directions

The available evidence strongly supports the involvement of Epimedin B in the modulation of both MAPK and PPAR signaling pathways, contributing to its bone-protective effects. The inhibitory action on the MAPK cascade in osteoclasts reduces bone resorption, while the activation of the PPAR pathway likely contributes to its anti-inflammatory properties.

Future research should focus on elucidating the precise molecular targets of Epimedin B within these pathways. Investigating whether Epimedin B directly binds to specific kinases in the MAPK cascade or acts as a direct ligand for PPARγ will be crucial for a complete understanding of its mechanism of action. Furthermore, comprehensive dose-response studies and pharmacokinetic analyses will be essential for its potential translation into a therapeutic agent for osteoporosis and other inflammatory conditions. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.

References

- 1. The mechanism of Epimedin B in treating osteoporosis as revealed by RNA sequencing-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epimedin B protects against bone loss and inflammation in diabetic osteoporosis rats by regulating OPG/RANKL pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]

- 4. PPARs and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Epimedin B: A Potentiator of NLRP3 Inflammasome Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic modulation. This technical guide delves into the interaction between Epimedin B, a flavonoid from Epimedium brevicornu Maxim, and the NLRP3 inflammasome. Contrary to the pursuit of inhibitors, compelling evidence demonstrates that Epimedin B acts as a specific potentiator of NLRP3 inflammasome activation, particularly in response to stimuli like nigericin (B1684572) and ATP. This document provides a comprehensive overview of the underlying mechanisms, quantitative data on its activity, detailed experimental protocols for studying this interaction, and visual schematics of the involved signaling pathways.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that forms in the cytosol of immune cells, primarily macrophages and dendritic cells, in response to a variety of stimuli. Its activation is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of interleukin-1β (pro-IL-1β).[1]

-

Activation (Signal 2): A diverse array of secondary stimuli, including ATP, pore-forming toxins (like nigericin), and crystalline substances, triggers the assembly of the inflammasome complex.[1] This assembly involves the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and the subsequent recruitment of pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.

Activated caspase-1 is the effector enzyme of the inflammasome. It cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted to propagate the inflammatory response. Caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

Epimedin B as a Specific Promoter of NLRP3 Inflammasome Activation

Recent studies have revealed that Epimedin B does not inhibit, but rather specifically enhances, the activation of the NLRP3 inflammasome. This effect is not universal across all inflammasome activators. Research indicates that Epimedin B specifically potentiates NLRP3 activation in response to nigericin and ATP, but not to other agonists like silica (B1680970) crystals (SiO2) or poly(I:C).[1] Furthermore, Epimedin B does not appear to affect other inflammasomes, such as AIM2 or NLRC4, highlighting its specific interaction with the NLRP3 pathway.[1]

The core mechanism behind this potentiation involves the increased production of mitochondrial reactive oxygen species (mtROS).[1] Epimedin B treatment leads to a synergistic increase in mtROS, which is a known upstream signaling event for NLRP3 activation. This enhanced signaling cascade promotes key downstream events, including the oligomerization of the adaptor protein ASC, increased caspase-1 cleavage, and consequently, greater secretion of mature IL-1β.[1][2][3]

Quantitative Data: Epimedin B's Effect on NLRP3 Activation

The potentiation of NLRP3 inflammasome activation by Epimedin B is a dose-dependent phenomenon. The following tables summarize the quantitative effects observed in key experimental models, primarily bone marrow-derived macrophages (BMDMs) and the human monocytic cell line THP-1.

Table 1: Effect of Epimedin B on Nigericin-Induced NLRP3 Activation in LPS-Primed BMDMs

| Epimedin B Conc. (µM) | Caspase-1 Activity (Relative Light Units) | IL-1β Secretion (pg/mL) | LDH Release (% of Control) |

| 0 (Nigericin only) | Baseline Activation | Baseline Secretion | Baseline Release |

| 10 | Increased | Increased | Increased |

| 20 | Further Increased | Further Increased | Further Increased |

| 40 | Markedly Increased | Markedly Increased | Markedly Increased |

| Data presented are qualitative summaries of dose-dependent trends reported in the literature.[1][2] Specific numerical values vary between experiments. |

Table 2: Effect of Epimedin B on ATP-Induced NLRP3 Activation in LPS-Primed BMDMs

| Epimedin B Conc. (µM) | Caspase-1 Activity (Relative Light Units) | IL-1β Secretion (pg/mL) |

| 0 (ATP only) | Baseline Activation | Baseline Secretion |

| 10 | Increased | Increased |

| 20 | Further Increased | Further Increased |

| 40 | Markedly Increased | Markedly Increased |

| Data presented are qualitative summaries of dose-dependent trends reported in the literature.[1][2] Specific numerical values vary between experiments. |

Table 3: Effect of Epimedin B on Nigericin-Induced NLRP3 Activation in PMA-Primed THP-1 Cells

| Epimedin B Conc. (µM) | Caspase-1 Activity (Relative Light Units) | IL-1β Secretion (pg/mL) | LDH Release (% of Control) |

| 0 (Nigericin only) | Baseline Activation | Baseline Secretion | Baseline Release |

| 10 | Increased | Increased | Increased |

| 20 | Further Increased | Further Increased | Further Increased |

| 40 | Markedly Increased | Markedly Increased | Markedly Increased |

| Data presented are qualitative summaries of dose-dependent trends reported in the literature.[1] |

Signaling Pathways and Mechanisms

The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and the proposed mechanism by which Epimedin B potentiates this process.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of Epimedin B on NLRP3 inflammasome activation. These are generalized methods and should be optimized for specific laboratory conditions.

General Experimental Workflow

ASC Oligomerization Assay by Western Blot

This protocol is adapted from standard methods for detecting the formation of ASC specks, a hallmark of inflammasome activation.[4][5][6]

-

Cell Culture and Stimulation:

-

Seed 1.5 x 10⁶ bone marrow-derived macrophages (BMDMs) per well in a 6-well plate.

-

Prime cells with 1 µg/mL LPS in serum-free Opti-MEM for 2-3 hours.

-

Treat with desired concentrations of Epimedin B for 1 hour.

-

Stimulate with an NLRP3 activator (e.g., 10 µM Nigericin) for the optimized duration (e.g., 45-60 minutes).

-

-

Lysis and Pellet Isolation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in 0.5 mL of ice-cold lysis buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 150 mM KCL, 1% NP-40 with protease inhibitors).

-

Centrifuge lysates at 2,000 x g for 5 minutes at 4°C to pellet the ASC oligomers (specks), which are insoluble.

-

Carefully collect the supernatant (soluble fraction) for input controls.

-

-

Cross-linking and Sample Preparation:

-

Wash the pellet twice with ice-cold PBS.

-

Resuspend the pellet in 50 µL of PBS.

-

Add the cross-linker disuccinimidyl suberate (B1241622) (DSS) to a final concentration of 2-4 mM.

-

Incubate for 30 minutes at room temperature with gentle agitation.

-

Stop the reaction by adding 1 M Tris-HCl, pH 7.5 to a final concentration of 20 mM.

-

Centrifuge at 5,000 x g for 8 minutes to pellet the cross-linked specks.

-

Resuspend the final pellet in 30 µL of 2x Laemmli sample buffer.

-

-

Western Blotting:

-

Boil samples for 5 minutes at 95°C.

-

Run samples on a 12-15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature (e.g., in 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody against ASC (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Develop with an ECL substrate and image. ASC monomers will appear at ~22 kDa, with dimers, trimers, and high-molecular-weight oligomers appearing further up the gel.

-

IL-1β Secretion Measurement by ELISA

This protocol outlines the general steps for a sandwich ELISA to quantify mature IL-1β in cell culture supernatants.[7][8][9]

-

Plate Coating:

-

Coat a 96-well high-binding ELISA plate with a capture antibody specific for IL-1β (e.g., 1-2 µg/mL in coating buffer) overnight at 4°C.

-

-

Blocking:

-

Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).

-

Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate 3 times.

-

Prepare serial dilutions of a recombinant IL-1β standard to create a standard curve (e.g., from 1000 pg/mL down to 15.6 pg/mL).

-

Add 100 µL of standards and experimental supernatants (collected after stimulation) to the appropriate wells.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Detection:

-

Wash the plate 4 times.

-

Add 100 µL of a biotinylated detection antibody specific for IL-1β to each well and incubate for 1 hour at room temperature.

-

Wash the plate 4 times.

-

Add 100 µL of Avidin-HRP or Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

-

-

Development and Reading:

-

Wash the plate 5 times.

-

Add 100 µL of TMB substrate solution to each well and incubate until a color change is visible (5-15 minutes).

-

Stop the reaction by adding 50 µL of Stop Solution (e.g., 1 M H₂SO₄).

-

Read the absorbance at 450 nm on a microplate reader.

-

Calculate IL-1β concentrations in samples by interpolating from the standard curve.

-

Mitochondrial ROS (mtROS) Detection with MitoSOX Red

This protocol uses the MitoSOX Red fluorescent probe, which selectively targets mitochondria and fluoresces upon oxidation by superoxide.[10][11][12]

-

Cell Culture and Treatment:

-

Seed cells (e.g., BMDMs) in a black, clear-bottom 96-well plate or on glass coverslips suitable for microscopy.

-

Prime and treat with Epimedin B and NLRP3 activators as described in the general workflow.

-

-

MitoSOX Staining:

-

Prepare a 5 µM working solution of MitoSOX Red reagent in warm HBSS or appropriate buffer. Note: The optimal concentration may range from 1-5 µM and should be determined empirically to avoid artifacts.[11]

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add 100 µL of the MitoSOX working solution to each well.

-

Incubate for 10-20 minutes at 37°C, protected from light.

-

-

Washing and Analysis:

-

Gently wash the cells three times with warm PBS to remove excess probe.

-

Add fresh warm buffer or medium to the wells.

-

Immediately analyze the fluorescence using either:

-

Fluorescence Microscopy: Capture images using an appropriate filter set (e.g., Ex/Em ~510/580 nm).

-

Flow Cytometry: Trypsinize and resuspend cells in FACS buffer for analysis in the PE channel.

-

Plate Reader: Measure fluorescence intensity directly in the 96-well plate.

-

-

-

Quantification:

-

Quantify the mean fluorescence intensity (MFI) for each treatment group. Compare the MFI of Epimedin B-treated groups to the control groups to determine the relative increase in mtROS production.

-

Conclusion and Future Directions

The evidence strongly indicates that Epimedin B is not an inhibitor but a specific potentiator of the NLRP3 inflammasome, acting through a mechanism involving the enhanced production of mitochondrial ROS. This activity is most pronounced when the inflammasome is triggered by nigericin or ATP. This finding has significant implications, suggesting that compounds from traditional medicines may have complex, and sometimes unexpected, immunomodulatory roles. For researchers in drug development, this underscores the importance of thorough mechanistic investigation, as a compound's effect can be highly context-dependent. Future research should focus on elucidating the precise molecular target of Epimedin B within the mitochondria and exploring whether this pro-inflammatory potentiation can be harnessed for therapeutic benefit, for instance, in vaccine adjuvant development or in contexts where a temporary, robust inflammatory response is desirable.

References

- 1. Immunostimulatory activity and structure-activity relationship of epimedin B from Epimedium brevicornu Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 7. IL-1β and IL-18 ELISA [bio-protocol.org]

- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mpbio.com [mpbio.com]

- 10. Assay of mitochondrial levels of reactive oxygen species using OH-ethidium rate measurement and MitoSOX:TMRM:MitoTracker Deep Red double normalization [help.imageanalyst.net]

- 11. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Epimedin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedin B is a key bioactive flavonoid glycoside found in plants of the Epimedium genus, which have a long history of use in traditional medicine.[1] As a constituent of various herbal remedies, understanding the bioavailability and pharmacokinetic profile of Epimedin B is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of Epimedin B, supported by detailed experimental protocols and an exploration of its molecular mechanisms of action.

Bioavailability and Pharmacokinetics

The systemic exposure and therapeutic efficacy of Epimedin B are largely dictated by its pharmacokinetic properties. Studies have consistently shown that Epimedin B, like many other flavonoid glycosides, exhibits poor oral bioavailability.[2][3] This is attributed to a combination of factors including poor membrane permeability and efflux by intestinal transporters.[2]

Preclinical Pharmacokinetic Parameters in Rats

In vivo studies in rats have provided valuable insights into the pharmacokinetic profile of Epimedin B. Following administration, it is rapidly absorbed and subsequently eliminated from the plasma.

Table 1: Pharmacokinetic Parameters of Epimedin B in Rats

| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (µg/L·h) | t½ (h) | Reference |

| Oral (Herba Epimedii Extract) | 0.69 g/kg (extract) | Not explicitly stated | 0.4 | 14.35 (AUC₀₋∞) | 1.6 | [4] |

| Intramuscular (Chuankezhi Injection) | Not explicitly stated | Not explicitly stated | 0.19 | Not explicitly stated | 0.62 | [5] |

Note: Cmax for the oral administration was not explicitly provided in the abstract, but the study indicated rapid absorption.

Human Pharmacokinetic Data

Direct pharmacokinetic data for pure Epimedin B in humans is limited. Studies have primarily focused on the metabolites of mixed Epimedium extracts. Following oral administration of a standardized Epimedium extract, the principal metabolites detected in human serum were icariside II and desmethylicaritin, while icariin, icariside I, and icaritin (B1674259) levels were below the limit of detection.[5]

Table 2: Pharmacokinetic Parameters of Epimedium Prenylflavonoid Metabolites in Humans

| Metabolite | Dose of Extract (mg) | Tmax (h) | AUC₀₋∞ (h·ng/mL) | Reference |

| Icariside II | 1110 | 4.1 - 4.3 | 23.0 (median) | [5] |